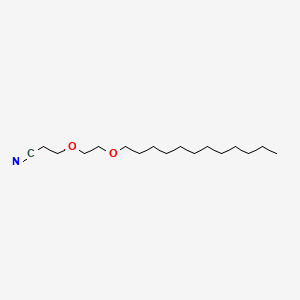

3-(2-(Dodecyloxy)ethoxy)propiononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

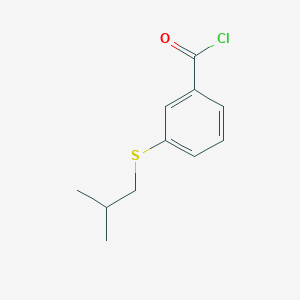

Le 3-(2-(Dodécyloxy)éthoxy)propionitrile est un composé organique de formule moléculaire C17H33NO2. Il est caractérisé par la présence d'un groupe nitrile (-CN) lié à un squelette de propionitrile, qui est en outre substitué par un groupe dodécyloxyethoxy.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-(2-(Dodécyloxy)éthoxy)propionitrile implique généralement la réaction du dodécyloxyethanol avec l'acrylonitrile en conditions basiques. La réaction se déroule par addition nucléophile de l'alcool à l'acrylonitrile, suivie d'une éthérification ultérieure pour introduire le groupe dodécyloxy. Les conditions réactionnelles nécessitent souvent l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter l'attaque nucléophile.

Méthodes de production industrielle

En milieu industriel, la production de 3-(2-(Dodécyloxy)éthoxy)propionitrile peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des paramètres réactionnels tels que la température, la pression et les concentrations des réactifs, garantissant un rendement et une pureté élevés du produit final. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut encore améliorer l'efficacité du processus de synthèse.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-(2-(Dodécyloxy)éthoxy)propionitrile peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe nitrile peut être oxydé pour former les acides carboxyliques ou les amides correspondants.

Réduction : Le groupe nitrile peut être réduit en amines primaires à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogénation catalytique.

Substitution : La liaison éther du composé peut subir des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que LiAlH4 ou l'hydrogène gazeux en présence d'un catalyseur au palladium sont couramment utilisés.

Substitution : Les nucléophiles tels que les alcoolates ou les thiolates peuvent être utilisés pour substituer la liaison éther en conditions basiques.

Principaux produits formés

Oxydation : Acides carboxyliques ou amides.

Réduction : Amines primaires.

Substitution : Divers dérivés éthers ou thioéthers.

Applications de la recherche scientifique

Le 3-(2-(Dodécyloxy)éthoxy)propionitrile a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Le composé peut être utilisé dans l'étude des réactions enzymatiques impliquant des nitriles.

Industrie : Utilisé dans la production de tensioactifs et d'émulsifiants en raison de sa nature amphiphile.

Mécanisme d'action

Le mécanisme d'action du 3-(2-(Dodécyloxy)éthoxy)propionitrile implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe nitrile peut subir une hydrolyse pour former des acides carboxyliques ou des amides, qui peuvent ensuite interagir avec des cibles biologiques. Le groupe dodécyloxyethoxy confère à la molécule une lipophilie, facilitant son interaction avec les membranes lipidiques et améliorant sa biodisponibilité.

Applications De Recherche Scientifique

3-(2-(Dodecyloxy)ethoxy)propiononitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Used in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mécanisme D'action

The mechanism of action of 3-(2-(Dodecyloxy)ethoxy)propiononitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, which can then interact with biological targets. The dodecyloxyethoxy group imparts lipophilicity to the molecule, facilitating its interaction with lipid membranes and enhancing its bioavailability.

Comparaison Avec Des Composés Similaires

Composés similaires

- 3-(2-(Octyloxy)éthoxy)propionitrile

- 3-(2-(Hexadécyloxy)éthoxy)propionitrile

- 3-(2-(Tétradécyloxy)éthoxy)propionitrile

Unicité

Le 3-(2-(Dodécyloxy)éthoxy)propionitrile est unique en raison de sa longueur de chaîne spécifique et de sa liaison éther, qui lui confèrent des propriétés physicochimiques distinctes. Comparé aux analogues à chaîne plus courte ou plus longue, il présente un équilibre d'hydrophilie et de lipophilie, le rendant adapté à un large éventail d'applications.

Propriétés

Numéro CAS |

71173-01-8 |

|---|---|

Formule moléculaire |

C17H33NO2 |

Poids moléculaire |

283.4 g/mol |

Nom IUPAC |

3-(2-dodecoxyethoxy)propanenitrile |

InChI |

InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-14-19-16-17-20-15-12-13-18/h2-12,14-17H2,1H3 |

Clé InChI |

DNKLKJXCTRNFBY-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCOCCOCCC#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)